Cyclopentobarbital is a synthetic compound belonging to the barbiturate class of drugs. It is primarily recognized for its sedative and anesthetic properties, making it relevant in both scientific research and potential therapeutic applications. The compound is derived from barbituric acid, which serves as a foundational structure for various barbiturate derivatives.
Cyclopentobarbital is classified under the category of central nervous system depressants, specifically as a barbiturate. Barbiturates are known for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative effects. Cyclopentobarbital is synthesized from barbituric acid through specific chemical reactions involving cyclopentene and allyl bromide, among other reagents.
The synthesis of cyclopentobarbital typically involves several key steps:
In industrial settings, batch reactors are often used for the initial reactions, while continuous flow reactors may be employed for subsequent steps to ensure product consistency. Purification typically involves recrystallization techniques.
Cyclopentobarbital can participate in various chemical reactions:
Cyclopentobarbital exerts its pharmacological effects primarily through its action on GABA-A receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation and anxiolytic effects. The binding affinity of cyclopentobarbital to these receptors results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.
Relevant data includes its reactivity under various conditions, where it may decompose upon prolonged exposure to heat or light.
Cyclopentobarbital has several applications in scientific research:
Cyclopentobarbital, alternatively known as cyclopal or dormisan, is systematically named according to IUPAC conventions as 5-allyl-5-(cyclopent-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione. This nomenclature reflects its core pyrimidinetrione barbiturate structure with two substituents at the C5 position: an allyl group (–CH₂CH=CH₂) and a cyclopentenyl ring [1] [5]. The molecular formula is C₁₁H₁₄N₂O₃, with a molar mass of 222.24 g/mol. The numbering prioritizes the pyrimidinetrione ring (senior heteroatoms O, N), with the cyclopentenyl and allyl groups treated as alkyl substituents. The "cyclopent-" infix denotes the cyclic alkane substituent, while the "-enyl" suffix specifies its unsaturation [9].
Table 1: Atomic Composition of Cyclopentobarbital
Element | Count | Bonding Environment |
---|---|---|
Carbon | 11 | sp³ (cyclopentyl), sp² (allyl, enyl), carbonyl |
Nitrogen | 2 | Amide (NH), imide (N–C=O) |
Oxygen | 3 | Carbonyl (C=O) |
Hydrogen | 14 | Aliphatic, vinylic, amide |
Cyclopentobarbital exhibits conformational flexibility and disorder in its solid state. Single-crystal X-ray diffraction reveals that the cyclopentenyl ring attains two distinct orientations (occupancy ratio 0.65:0.35) related by a 180° rotation about the C5B–C10B bond. This disorder arises from steric accommodation within the crystal lattice [2]. The central pyrimidinetrione ring is nearly planar (RMSD: 0.013 Å), with allyl and cyclopentenyl substituents adopting a trans conformation (torsion angle ψ: 179.9°) [2].
Four polymorphic forms have been reported, though only one crystal structure is fully characterized. Polymorph stability follows the order I⁰ > III > V > IV at 25°C, consistent with barbiturate energy/temperature diagrams. Transitions occur below 20°C for I⁰/III and I⁰/V pairs, while IV/V transitions exceed 20°C [5]. Hot-stage microscopy confirms solid-solid transitions at 115–139°C, with melt crystallization kinetics reaching 140 µm/min [5].
Table 2: Crystallographic Parameters of Cyclopentobarbital–Codeine Cocrystal
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Asymmetric Unit | 1 codeine + 1 cyclopentobarbital |
Cyclopentenyl Disorder | 65:35 occupancy |
H-Bond Framework | N–H···N, N–H···O, O–H···O |
Infrared Spectroscopy
Characteristic IR bands arise from functional group vibrations:
NMR Spectroscopy
¹H NMR (DMSO-d₆):
¹³C NMR:
Mass Spectrometry
Electron-impact MS shows key fragments:
Cyclopentobarbital forms a 1:1 cocrystal with codeine via complementary hydrogen bonding. The cocrystal’s structure, determined by SC-XRD, reveals:
This framework exemplifies a heterosynthon strategy, where barbiturate donors pair with alkaloid acceptors. The ΔpKₐ difference (0.7) confirms non-ionic cocrystal formation rather than salt formation [7] [8]. Thermal analysis shows cocrystal stability up to 139°C, with sublimation at 120°C. Eutectic points occur at 115°C (with cyclopentobarbital III) and 128°C (with codeine) [2].
Table 3: Hydrogen Bonding in Cyclopentobarbital Cocrystals
Interaction | Distance (Å) | Angle (°) | Synthon Type |
---|---|---|---|
N1–H···O (codeine OH) | 2.78 | 156 | R₂²(8) barbiturate-alkaloid |
N3–H···N (codeine N) | 2.89 | 168 | R₂²(7) barbiturate-alkaloid |
O–H···O (codeine–codeine) | 2.65 | 172 | Homomeric alkaloid |
Density functional theory (DFT) simulations reveal cyclopentobarbital’s binding modes:
Free energy calculations (umbrella sampling) indicate that entropic stabilization contributes 60% of binding energy in cyclodextrin complexes. Water displacement from hydrophobic cavities offsets conformational entropy penalties [3] [6]. Charge distribution analysis (Mulliken) highlights nucleophilic sites at C2=O (δO = –0.52) and electrophilic regions at N–H (δH = +0.31) [8].
Table 4: Computational Binding Metrics
Complex | ΔG (kJ/mol) | Hydrophobic Contribution (%) | Key Residues/Atoms |
---|---|---|---|
β-Cyclodextrin | –28.3 | 74 | Cyclodextrin C3–H, C5–H |
P-glycoprotein | –32.0 | 68 | Phe-978, Gln-721 |
Codeine cocrystal (DFT) | –45.6 | 39 | N–H···N, O–H···O |
Concluding Remarks
Cyclopentobarbital exemplifies how barbiturate solid-state chemistry integrates crystallography, spectroscopy, and computational design. Its polymorphic diversity, cocrystallization aptitude with alkaloids, and predictable host–guest behavior underscore its utility as a model for pharmaceutical materials engineering. Future work should explore ternary complexes and dynamic behavior under thermal stress.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7